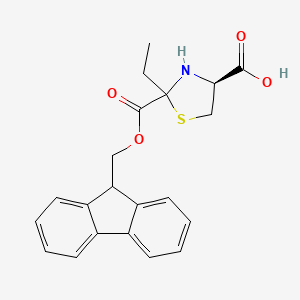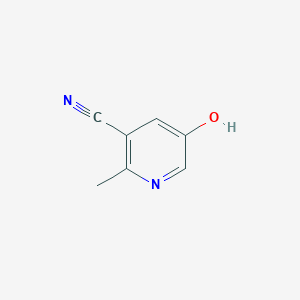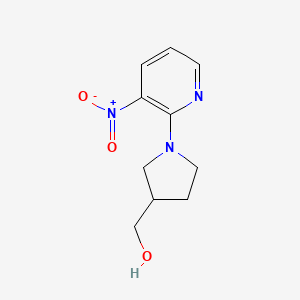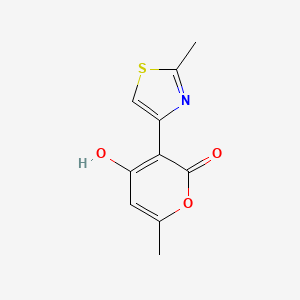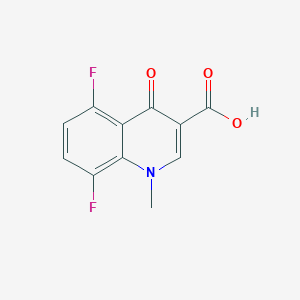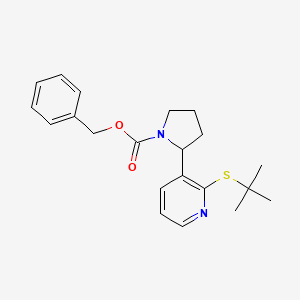
2-(3-Fluorophenyl)-2-morpholinoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-2-morpholinoethanol is an organic compound that features a fluorinated phenyl group, a morpholine ring, and an ethanol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-morpholinoethanol typically involves the reaction of 3-fluorobenzaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where 3-fluorobenzaldehyde is first reacted with morpholine to form an imine intermediate. This intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-2-morpholinoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluorophenyl)-2-morpholinoacetone.
Reduction: Formation of 2-(3-Fluorophenyl)-2-morpholinoethane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-2-morpholinoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-2-morpholinoethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to changes in protein conformation and function. The morpholine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluorophenyl)-2-morpholinoethane
- 2-(3-Fluorophenyl)-2-morpholinoacetone
- 3-Fluoroamphetamine
Uniqueness
2-(3-Fluorophenyl)-2-morpholinoethanol is unique due to the combination of its fluorinated phenyl group, morpholine ring, and ethanol moiety. This specific structure imparts distinct physical and chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-2-morpholin-4-ylethanol |
InChI |
InChI=1S/C12H16FNO2/c13-11-3-1-2-10(8-11)12(9-15)14-4-6-16-7-5-14/h1-3,8,12,15H,4-7,9H2 |
Clé InChI |
MJRUMHSNKFLFLN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CO)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





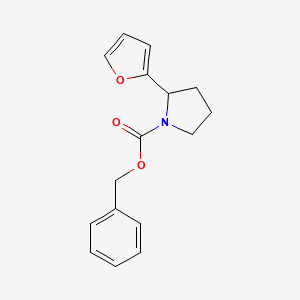
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
